molecular formula C21H23N3O4 B4396081 3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide

3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide

Cat. No. B4396081
M. Wt: 381.4 g/mol
InChI Key: NYRVIKYRYSWOAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes starting from various phenyl/aryl/aralkyl/heterocyclic organic acids. These acids are first converted into their corresponding esters, then to hydrazides, and subsequently to oxadiazol derivatives. The targeted compounds are finally synthesized through reactions involving these intermediates in the presence of specific catalysts like N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Aziz‐ur‐Rehman et al., 2016).

Molecular Structure Analysis

The molecular structure of similar compounds is elucidated using spectroscopic techniques like 1H-NMR, 13C-NMR, and mass spectrometry. These methods confirm the presence of oxadiazol rings and their substitution patterns, which are crucial for the compounds' biological activities and chemical properties (Tumosienė et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving oxadiazol derivatives typically include nucleophilic substitution, cyclization, and condensation reactions. These reactions are key to modifying the chemical structure and thus tailoring the biological activities of these compounds. The oxadiazol ring, in particular, is a versatile scaffold that can engage in various chemical reactions to yield compounds with potent biological activities (Abbasi et al., 2020).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are determined through analytical and crystallographic studies. These properties are essential for understanding the compound's stability, formulation potential, and suitability for further development as a therapeutic agent (Wang et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are closely related to the compound's molecular structure. The presence of oxadiazol rings and ether linkages in the compound contributes to its chemical behavior, influencing its interactions with biological targets and its overall pharmacological profile (Chen et al., 2004).

properties

IUPAC Name

3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-4-27-17-9-8-15(13-18(17)26-3)21-23-20(28-24-21)11-10-19(25)22-16-7-5-6-14(2)12-16/h5-9,12-13H,4,10-11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRVIKYRYSWOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide
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3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide

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